

Spectroscopic Profile of 5-Fluoropyridine-2,3-diamine: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoropyridine-2,3-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Fluoropyridine-2,3-diamine**. Due to the limited availability of experimental spectra for this specific molecule, this document presents high-quality predicted data generated from computational models for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For comparative purposes, experimental data for the analogous compound, 5-Chloropyridine-2,3-diamine, is also included. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **5-Fluoropyridine-2,3-diamine** in research and drug development settings.

Predicted Spectroscopic Data of 5-Fluoropyridine-2,3-diamine

The following tables summarize the predicted spectroscopic data for **5-Fluoropyridine-2,3-diamine**. These values were obtained using validated computational prediction tools.

Table 1: Predicted ^1H NMR Data for 5-Fluoropyridine-2,3-diamine (in DMSO- d_6)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.05	dd	$J(\text{H-F}) = 9.5$, $J(\text{H-H}) = 2.5$
H-6	7.58	d	$J(\text{H-F}) = 3.0$
NH ₂ (C2)	5.10	br s	-
NH ₂ (C3)	5.85	br s	-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Multiplicities are abbreviated as: dd - doublet of doublets, d - doublet, br s - broad singlet.

Table 2: Predicted ¹³C NMR Data for 5-Fluoropyridine-2,3-diamine (in DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
C-2	149.5
C-3	133.0
C-4	120.0 (d, $J(\text{C-F}) = 25$ Hz)
C-5	145.0 (d, $J(\text{C-F}) = 240$ Hz)
C-6	130.0 (d, $J(\text{C-F}) = 15$ Hz)

Note: Chemical shifts are referenced to TMS. The carbon attached to fluorine (C-5) and its neighboring carbons (C-4, C-6) are expected to show splitting due to C-F coupling.

Table 3: Predicted IR Absorption Bands for 5-Fluoropyridine-2,3-diamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
3200 - 3100	Weak-Medium	Aromatic C-H stretching
1640 - 1600	Strong	N-H bending (scissoring)
1580 - 1450	Medium-Strong	Aromatic C=C and C=N stretching
1250 - 1150	Strong	C-F stretching
850 - 750	Strong	C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data for 5-Fluoropyridine-2,3-diamine

m/z	Relative Intensity (%)	Assignment
127.05	100	[M] ⁺ (Molecular Ion)
110.04	~40	[M-NH ₃] ⁺
98.03	~25	[M-HCN] ⁺
83.03	~60	[M-NH ₂ -HCN] ⁺

Note: m/z values correspond to the most abundant isotopes. Fragmentation patterns are predicted based on common fragmentation pathways for aromatic amines and pyridines.

Comparative Spectroscopic Data of 5-Chloropyridine-2,3-diamine

For the purpose of comparison, the following tables present the experimental spectroscopic data for the structurally similar compound, 5-Chloropyridine-2,3-diamine.

Table 5: Experimental ^1H and ^{13}C NMR Data for 5-Chloropyridine-2,3-diamine (in DMSO- d_6)[1]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Assignment	J (Hz)
^1H	4.99	br s, NH_2	-
	5.55	br s, NH_2	-
	6.69	d, Aryl-H	2.3
	7.21	d, Aryl-H	2.3
^{13}C	116.58	Aryl-H	-
	118.38	Aryl	-
	131.32	Aryl	-
	131.66	Aryl-H	-
	147.10	Aryl	-

Table 6: Experimental IR and MS Data for 5-Chloropyridine-2,3-diamine[1]

Technique	Data
IR (ATR, cm^{-1})	3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s)
MS (GC/MS)	$\text{M}^+ = 143$ (calculated exact mass = 143.03)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **5-Fluoropyridine-2,3-diamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

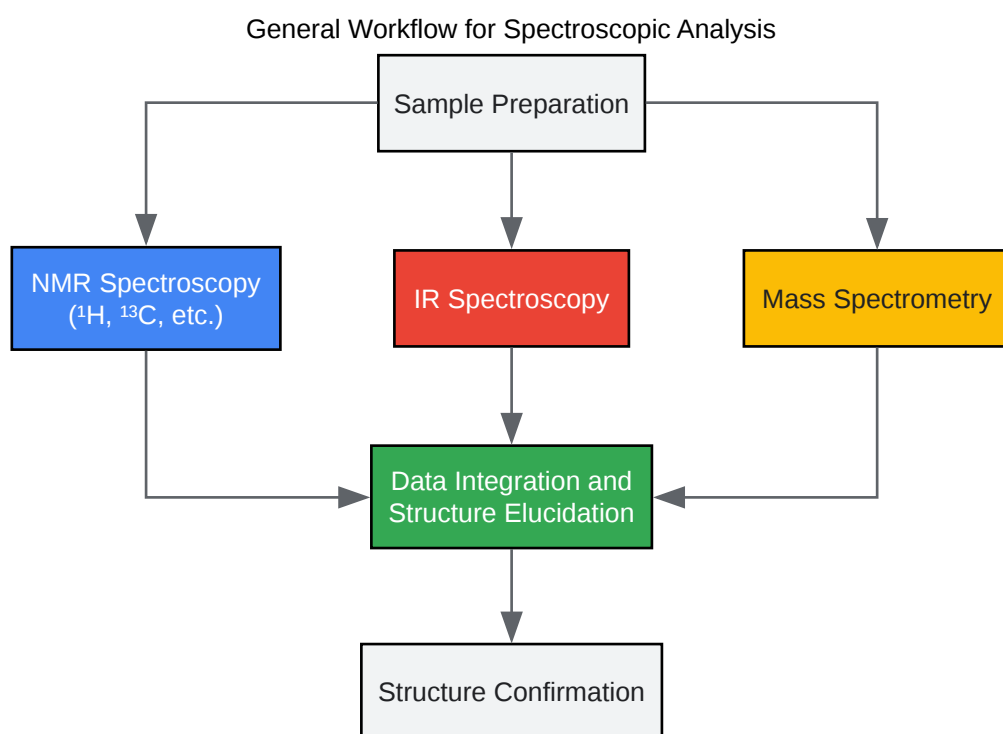
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). The choice of method depends on the volatility and thermal stability of the compound.
- **Ionization:** Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides extensive fragmentation information. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
- **Mass Analysis:** The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.



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Caption: General Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data for **5-Fluoropyridine-2,3-diamine** presented in this document is based on computational predictions and has not been experimentally verified. This information should be used as a guide and for comparison purposes. Experimental verification is recommended for definitive structural confirmation.

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